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Why is my L-lactate assay showing high
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Compound of Interest

Compound Name: L-lactate

Cat. No.: B1674914

L-Lactate Assay Technical Support Center

This guide provides troubleshooting for common issues encountered during L-lactate assays,
with a focus on resolving high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background noise in an L-lactate assay?

High background noise can obscure the true signal from your samples, leading to reduced
assay sensitivity and inaccurate results. The primary causes can be grouped into three
categories: reagent-related issues, sample-specific problems, and procedural errors.

o Reagent Issues: This includes contamination of buffers, improper storage of photosensitive
or temperature-sensitive components, incorrect reagent concentrations, or using expired
reagents.[1][2] For example, an improperly balanced pH in an NAD+ solution can denature
the enzymes crucial for the assay.[3]

o Sample Issues: Samples themselves can be a major source of interference. Endogenous
lactate dehydrogenase (LDH) in cell lysates or serum can degrade lactate or otherwise
interfere with the assay reaction.[4] Additionally, certain substances within the sample, such
as high concentrations of NADH, glutathione, or ascorbic acid, can react with the assay
probe, generating a false signal.[5][6]
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o Procedural Errors: Insufficient washing between steps can leave behind unbound reagents
that contribute to the background signal.[1][7] Other common errors include incorrect
incubation times, exposure of photosensitive reagents to light, and pipetting inaccuracies.[8]

Troubleshooting Guide: High Background Noise

If you are experiencing high background noise, use the following table to diagnose and resolve

the issue.
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Potential Cause

Recommended Action

Expected Outcome

Reagent-Related Issues

Contaminated Buffers or Water

Prepare fresh buffers daily
using high-purity, sterile water.

[1](2]

Reduction in non-specific

signal.

Improper Reagent Storage

Ensure all kit components are
stored at the recommended
temperature (typically -20°C)
and that photosensitive
reagents are protected from
light.[4][9] Avoid repeated

freeze-thaw cycles.[4]

Reagent integrity is
maintained, leading to a stable

and low background.

Incorrect Enzyme/Probe

Concentration

Prepare the master reaction
mix precisely according to the
protocol. For fluorescent
assays, you may need to dilute
the probe to reduce

background.[4]

Optimal signal-to-noise ratio is

achieved.

Sample-Related Issues

Endogenous LDH Activity

For samples like serum,
plasma, or cell lysates,
deproteinize them using a 10
kDa molecular weight cut-off
(MWCO) spin filter before

running the assay.[4]

Removal of interfering
enzymes like LDH, preventing
lactate degradation or non-

specific reactions.

Sample Background

Interference

Run a "sample background”
control for each sample. This
well should contain the sample
and all reaction components
except the lactate enzyme mix.
[10] Subtract this reading from

your sample reading.

Accurate measurement of
lactate-specific signal by
accounting for interfering

substances in the sample.
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Interfering Substances Present

Avoid buffers containing SDS
or thiols (like DTT or 3-
mercaptoethanol).[5] If
contamination with ethylene
glycol metabolites is
suspected, be aware they can
cross-react with lactate
oxidase.[11][12]

Elimination of false signals
caused by chemical

interference.

Procedural Issues

Inadequate Plate Washing

Increase the number of wash
cycles or the volume of wash
buffer used between steps.
Ensure complete aspiration of
buffer after each wash.[1][7]

Thorough removal of unbound
antibodies and reagents,
significantly lowering

background.

Incorrect Incubation Time

Adhere strictly to the
incubation time specified in the
protocol (e.g., 30 minutes).[9]
Deviating can increase
background or lead to an

incomplete reaction.

The enzymatic reaction
proceeds to completion without
generating excess non-specific

signal.

Photosensitive Reagents

Exposed to Light

Keep photosensitive
components (e.g., Dye
Mixture, Lactate Probe)
covered or in the dark during

preparation and incubation.[4]

Prevention of reagent
degradation and subsequent
increase in background

fluorescence/color.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background noise in

your L-lactate assay.
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'
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Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for high background noise.
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Key Experimental Protocol: Colorimetric L-Lactate
Assay

This protocol provides a generalized procedure for measuring L-lactate in cell culture
supernatants and cell lysates. Refer to your specific kit's manual for precise volumes and
concentrations.

1. Reagent Preparation
o Lactate Assay Buffer: Equilibrate to room temperature before use.[13]

» Lactate Enzyme Mix: Reconstitute the lyophilized enzyme mix with Assay Buffer. Aliquot and
store at -20°C. Keep on ice during use.[4][13]

o Lactate Probe/Substrate Mix: Reconstitute with Assay Buffer or DMSO as instructed. This
solution is often light-sensitive and should be protected from light.[4]

e L-Lactate Standard (e.g., 100 mM): Prepare a 1 mM working solution by diluting the stock
standard in Assay Buffer.[13]

2. Standard Curve Preparation

Prepare a serial dilution of the 1 mM L-Lactate standard solution with Assay Buffer to create
standards ranging from 0 to 10 nmol/well (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[4] Add Assay Buffer
to each well to bring the final volume to 50 pL.

3. Sample Preparation

e Cell Culture Supernatants: Centrifuge media at 10,000 x g for 5-10 minutes to remove
insoluble particles.[5] The supernatant can be assayed directly. If the medium contains
serum, use the fresh, serum-containing medium as a background control.

e Intracellular Lysates:
o Collect cells (e.g., 1x10"6) and wash with cold PBS.

o Homogenize or sonicate cells in 150-200 pL of cold Assay Buffer.[5][13]
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o Centrifuge at 13,000 x g for 10 minutes to remove debris.[14]

o Crucially, deproteinize the supernatant using a 10 kDa MWCO spin filter to remove
endogenous LDH.[4]

o Add 1-50 pL of the deproteinized sample to a 96-well plate. Adjust the final volume to 50
ML with Assay Buffer.

4. Assay Reaction

e Prepare a Master Reaction Mix according to your kit's instructions. A typical mix for one well
Is:

o Lactate Assay Buffer: 46 uL
o Lactate Probe/Substrate: 2 pL
o Lactate Enzyme Mix: 2 pL

e Add 50 pL of the Master Reaction Mix to each standard and sample well. Use a multichannel
pipette for consistency.[9]

e Mix thoroughly by shaking the plate for 30-60 seconds.

 Incubate the plate for 30 minutes at room temperature, protected from light.[4]

o Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 570 nm).[9]
5. Calculation

Subtract the 0 (blank) standard reading from all other readings. Plot the standard curve and
determine the lactate concentration in your samples from the curve. Multiply by the dilution
factor if the sample was diluted.

L-Lactate Assay Principle

The assay quantifies L-Lactate through an enzyme-coupled reaction that produces a
measurable colorimetric or fluorometric signal.
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Caption: The principle of a typical L-lactate assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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